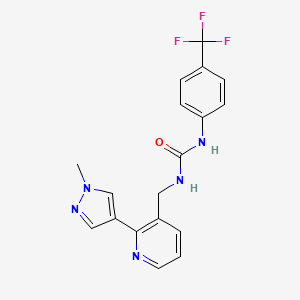

![molecular formula C21H27N5O3 B2374134 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-23-7](/img/structure/B2374134.png)

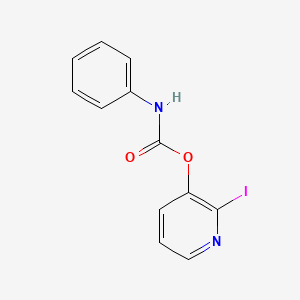

3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of pyrimidopyrimidine, which means it has a pyrimidine ring fused to another pyrimidine ring. The methoxyphenyl, butyl, and dimethyl groups are various functional groups attached to the purine structure .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the purine ring system, and the attachment of the various functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine core provides a rigid, planar structure, while the various substituents may add steric bulk and influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and butyl groups could potentially affect its solubility, stability, and reactivity .科学的研究の応用

Anti-inflammatory and Analgesic Activities

Research has shown that derivatives of the pyrimido[2,1-f]purine ring system exhibit significant anti-inflammatory and analgesic activities. A study by Kaminski et al. (1989) demonstrated that substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, similar to the specified compound, showed anti-inflammatory activity comparable to naproxen in models of chronic inflammation such as the adjuvant-induced arthritis rat model. These compounds also exhibited cyclooxygenase inhibitory activity, highlighting their potential as anti-inflammatory agents without the gastric ulcer inducing potential associated with other anti-inflammatory drugs (Kaminski, J., Solomon, D., Conn, D. J., Wong, S., Chiu, P., Massa, T., Siegel, M., Watnick, A., 1989).

Antimycobacterial Properties

Further research into the antimycobacterial properties of purine derivatives, including those structurally related to 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has been conducted. A study by Bakkestuen et al. (2005) synthesized 9-benzylpurines with modifications, including electron-donating substituents on the phenyl ring, which showed high antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest that derivatives of the compound could serve as potential antituberculosis drugs, especially those with specific substituent modifications that enhance antimycobacterial activity (Bakkestuen, A. K., Gundersen, L., Utenova, B. T., 2005).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, including compounds structurally akin to 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. The study investigated their potential antiviral and antihypertensive activities, indicating the broad therapeutic potential of this class of compounds. The research suggests that modifications to the purine core can lead to significant biological activities, including antiviral and antihypertensive effects, highlighting the versatility and potential therapeutic applications of these derivatives (Nilov, D., Kadushkin, A., Kerbnikova, I. F., Nikolaeva, I. S., Peters, V. V., Gus’kova, T. A., Dubinskii, R. A., Granik, V., 1995).

作用機序

将来の方向性

特性

IUPAC Name |

3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-5-6-11-24-19(27)17-18(23(3)21(24)28)22-20-25(12-14(2)13-26(17)20)15-9-7-8-10-16(15)29-4/h7-10,14H,5-6,11-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVZGTOUROLXFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4OC)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

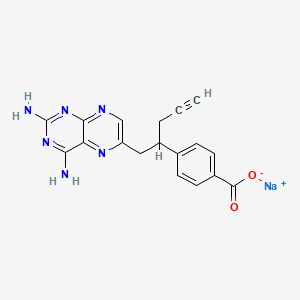

![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B2374051.png)

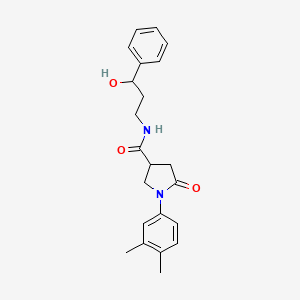

![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)

![6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2374056.png)

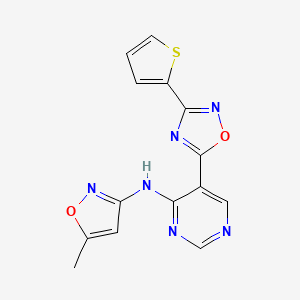

![3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374057.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2374059.png)

![3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2374073.png)